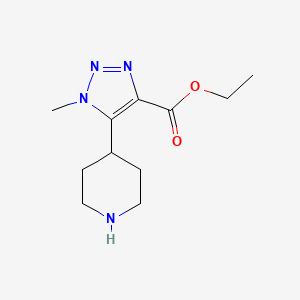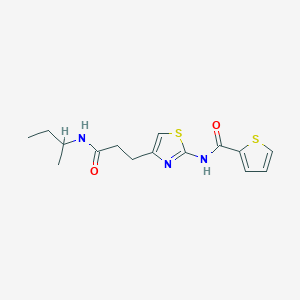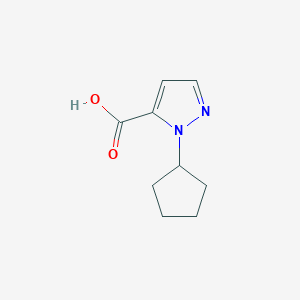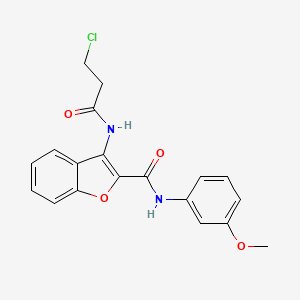![molecular formula C18H26N2O2 B2660852 (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone CAS No. 1797701-40-6](/img/structure/B2660852.png)
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone, also known as Mephenoxalone, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone involves the reaction of 4-methoxy-1,4-bis(piperidin-4-yl)benzene with benzoyl chloride in the presence of a base to form the target compound.
Starting Materials
4-methoxy-1,4-bis(piperidin-4-yl)benzene, benzoyl chloride, base (e.g. triethylamine)
Reaction
Add 4-methoxy-1,4-bis(piperidin-4-yl)benzene to a reaction flask, Add a base (e.g. triethylamine) to the reaction flask, Add benzoyl chloride dropwise to the reaction flask while stirring, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract the product with a suitable solvent (e.g. dichloromethane), Dry the organic layer with anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain the target compound as a solid
Wirkmechanismus
The exact mechanism of action of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanonee is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, particularly GABA and glutamate. It has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in seizures.
Biochemische Und Physiologische Effekte
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanonee has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and decreased anxiety. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanonee has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are some limitations to its use. It has a relatively short half-life, which may make it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.
Zukünftige Richtungen
There are several future directions for research on (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanonee. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in the treatment of anxiety and depression. Further research is also needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanonee has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit significant anticonvulsant, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-9-13-19(14-10-17)16-7-11-20(12-8-16)18(21)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYGWMPZXSEESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Benzoyl-4-methoxy-1,4'-bipiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2660771.png)
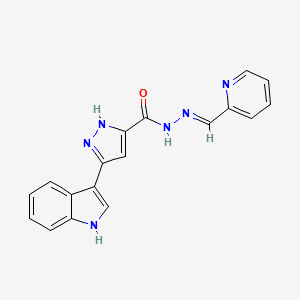
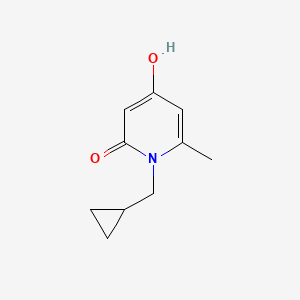

![2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2660775.png)
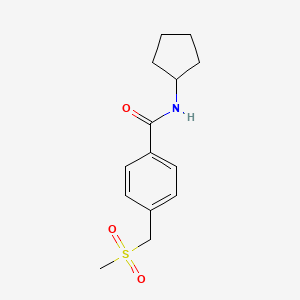
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2660778.png)

![3-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2660782.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)
